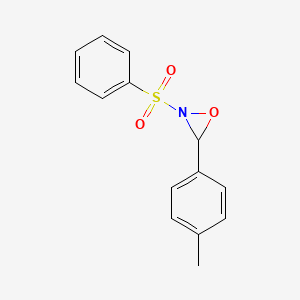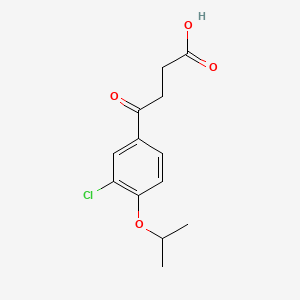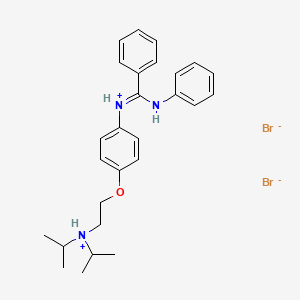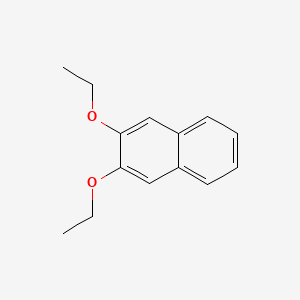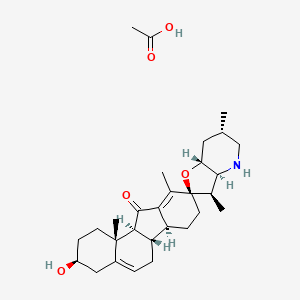
Jervine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jervine acetate is a steroidal alkaloid derived from the plant genus Veratrum. It has a molecular formula of C29H43NO5 and is known for its potent teratogenic effects, which can cause birth defects in vertebrates. This compound is structurally related to other Veratrum alkaloids such as cyclopamine and veratramine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Jervine acetate involves several key steps, including the formation of the steroidal backbone and the introduction of functional groups. One approach to synthesizing this compound is through the enantioselective synthesis of a diyne fragment containing the steroidal A/B rings, followed by the asymmetric synthesis of a propargyl-substituted piperidinone unit. The final step involves an intramolecular [2 + 2 + 2] cycloisomerization reaction to construct the remaining rings of the hexacyclic cevanine skeleton .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of readily available reagents and efficient reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Jervine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Aplicaciones Científicas De Investigación
Jervine acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroidal alkaloids and their synthetic pathways. In biology, this compound is studied for its teratogenic effects and its role in inhibiting the Hedgehog signaling pathway . In industry, this compound is used in the development of antifungal agents and other bioactive compounds .
Mecanismo De Acción
Jervine acetate exerts its effects by interacting with the smoothened protein, a seven-pass transmembrane protein involved in the Hedgehog signaling pathway. By binding to and inhibiting smoothened, this compound prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes . This inhibition disrupts the normal signaling processes, leading to various biological effects, including teratogenicity and potential anticancer activity.
Comparación Con Compuestos Similares
Jervine acetate is structurally similar to other Veratrum alkaloids, such as cyclopamine and veratramine. These compounds share a common steroidal backbone but differ in their functional groups and biological activities. Cyclopamine, for example, is another potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its anticancer properties . Veratramine, on the other hand, has different biological activities and is less studied compared to Jervine and cyclopamine .
List of Similar Compounds:- Cyclopamine
- Veratramine
- Muldamine
Conclusion
This compound is a fascinating compound with significant scientific research applications and potential therapeutic uses. Its unique structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
64047-51-4 |
|---|---|
Fórmula molecular |
C29H43NO5 |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |
InChI |
InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |
Clave InChI |
JEDVQALXWXZHFN-AVEQMEPMSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


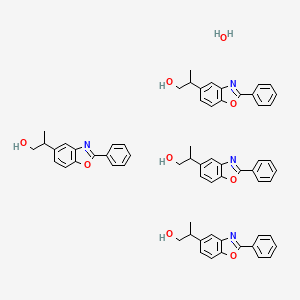
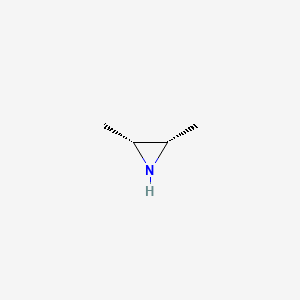
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
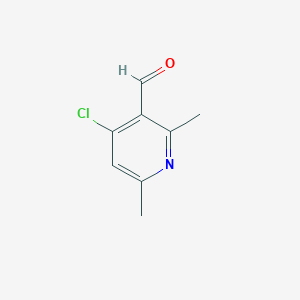
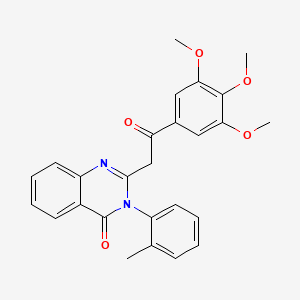
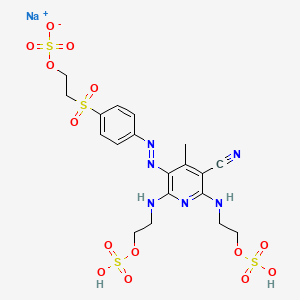

![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
